molecular formula C13H17N7O B3862235 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide

Cat. No. B3862235
M. Wt: 287.32 g/mol
InChI Key: DHADHGORCISTEL-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide, also known as AIH, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has been studied extensively for its potential applications in various fields. In medicine, 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has shown promising results as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In agriculture, 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has been studied as a plant growth regulator, with results showing increased plant growth and yield. In materials science, 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has been studied as a potential precursor for the synthesis of metal-organic frameworks (MOFs), which have various applications in catalysis, gas storage, and separation.

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression. 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain genes involved in cancer progression. In animal studies, 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to have anti-inflammatory effects, reducing the levels of certain inflammatory markers in the blood. 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide has also been shown to increase the levels of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide is its versatility, with potential applications in various fields. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide. In medicine, further studies are needed to investigate its potential as a cancer therapy and treatment for neurological disorders. In agriculture, more research is needed to optimize its use as a plant growth regulator. In materials science, further studies are needed to explore its potential as a precursor for the synthesis of MOFs with specific properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in various applications.
Conclusion:
In conclusion, 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide is a novel compound with potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its use in various applications. Overall, 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide is a promising compound that warrants further investigation.

properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O/c1-9(2)11-5-3-10(4-6-11)7-15-16-12(21)8-20-13(14)17-18-19-20/h3-7,9H,8H2,1-2H3,(H,16,21)(H2,14,17,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHADHGORCISTEL-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide
Reactant of Route 2
2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide
Reactant of Route 3
2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide
Reactant of Route 4
2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide
Reactant of Route 5
2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(5-amino-1H-tetrazol-1-yl)-N'-(4-isopropylbenzylidene)acetohydrazide

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